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Compound of Interest

4-(4-Benzyloxyphenyl)-2-
Compound Name:

methoxybenzoic acid
CAS No.: 1261913-24-9

Cat. No.: B1440687

Get Quote

\ J

This guide provides an in-depth analysis of the spectroscopic data for 2-methoxybiphenyl, a
compound of significant interest in organic synthesis and drug development. As a key structural
motif, understanding its spectroscopic signature is paramount for its unambiguous identification
and characterization. This document moves beyond a simple recitation of data, offering insights
into the interpretation of the spectra and the rationale behind the experimental methodologies.

Molecular Structure and Physicochemical
Properties

2-Methoxybiphenyl, also known as o-phenylanisole, is an aromatic ether. Its structure consists
of a biphenyl backbone with a methoxy group substituted at the 2-position of one of the phenyl
rings. This substitution pattern breaks the symmetry of the biphenyl system, leading to a more
complex spectroscopic profile compared to its parent compound.
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Property Value Source
Molecular Formula Ci13H120 [1]
Molecular Weight 184.23 g/mol [1]
CAS Number 86-26-0 [2]
White or colorless to light
Appearance ] o [3]
yellow solid or liquid
Melting Point 28-33 °C [4]
Boiling Point 274 °C [4]
Density 1.023-1.03 g/mL at 25 °C [4]
B Soluble in toluene, insoluble in
Solubility [3]

water

Spectroscopic Characterization: A Multi-faceted

Approach

A combination of spectroscopic techniques is essential for the comprehensive characterization

of 2-methoxybiphenyl. The following sections detail the data obtained from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (*H NMR) spectroscopy provides valuable information about the electronic

environment of the hydrogen atoms in a molecule. The asymmetry of 2-methoxybiphenyl

results in a complex spectrum with distinct signals for each aromatic proton.

1H NMR Data (400 MHz, CDCls)[5]
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

7.51-753 m 2H H-2', H-6'

7.34-7.42 m 3H H-3', H-4', H-5'

7.28-7.32 m 1H H-4

7.24-7.27 m 1H H-6

6.97 - 7.01 t 1H H-5

6.90 - 6.93 d 1H H-3

3.80 S 3H -OCHs

Interpretation:

The downfield signals in the aromatic region (6.90-7.53 ppm) are characteristic of the protons
on the two phenyl rings. The protons on the unsubstituted phenyl ring (H-2', H-3', H-4', H-5', H-
6") appear as a complex multiplet. The protons on the methoxy-substituted ring are more
dispersed due to the electronic influence of the methoxy group. The singlet at 3.80 ppm with an
integration of 3H is the characteristic signal for the methoxy group protons.[5]

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (*3C NMR) spectroscopy provides information about the carbon skeleton of the
molecule. Due to the lack of symmetry, 2-methoxybiphenyl is expected to show 13 distinct
signals in its proton-decoupled 3C NMR spectrum. While a directly viewable spectrum is not
presented here, data is available in spectral databases.[1]

Expected 3C NMR Chemical Shifts:

The chemical shifts can be predicted based on the electronic environment of each carbon
atom. The carbon atom attached to the oxygen of the methoxy group (C-2) is expected to be
the most downfield-shifted among the sp? carbons of that ring due to the deshielding effect of
the oxygen. The carbon of the methoxy group (-OCHs) will appear as a singlet in the upfield
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region, typically around 55-60 ppm. The quaternary carbons (C-1, C-2, C-1") will generally have
lower intensities compared to the protonated carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The
IR spectrum of 2-methoxybiphenyl will exhibit characteristic absorption bands for the aromatic
rings and the ether linkage.

Key IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment

3050 - 3000 Medium C-H stretching (aromatic)

) C-H stretching (aliphatic, -
2950 - 2850 Medium

OCHs)
1600, 1580, 1480 Strong C=C stretching (aromatic ring)
1250 - 1200 Strong C-O-C stretching (asymmetric)
1050 - 1020 Strong C-O-C stretching (symmetric)
C-H out-of-plane bending
750 - 700 Strong ) ) )
(ortho-disubstituted ring)
Interpretation:

The presence of sharp peaks in the 3000-3100 cm~1 region confirms the aromatic C-H bonds.
The peaks in the 1450-1600 cm~1 range are characteristic of the carbon-carbon double bond
stretching vibrations within the aromatic rings. The strong absorption bands around 1250 cm~*
and 1050 cm~1 are indicative of the asymmetric and symmetric C-O-C stretching of the aryl-
alkyl ether, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2-methoxybiphenyl, electron ionization (EIl) is a common technique.
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Mass Spectrometry Data (EI)[5]

m/z Relative Intensity (%) Assignment

184 100 [M]* (Molecular ion)

169 42.8 [M - CHs]*

141 25.7 [M - CHs - COJ*

115 19.3 [CoH7]*
Interpretation:

The molecular ion peak [M]* at m/z 184 confirms the molecular weight of 2-methoxybiphenyl.
[5] The fragmentation pattern is characteristic of an aromatic ether. The loss of a methyl radical
(*CHs) from the molecular ion results in the abundant fragment at m/z 169. Subsequent loss of
carbon monoxide (CO) from this fragment leads to the peak at m/z 141.

Experimental Methodologies: A Guide to Data
Acquisition
The quality of spectroscopic data is directly dependent on the experimental protocol. The

following sections outline standardized procedures for acquiring the data presented in this
guide.

General Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
small organic molecule like 2-methoxybiphenyl.
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Caption: Generalized workflow for the spectroscopic characterization of 2-methoxybiphenyl.

NMR Spectroscopy Protocol

Rationale for Experimental Choices:

e Solvent: Deuterated chloroform (CDCls) is a common solvent for non-polar to moderately
polar organic molecules as it dissolves a wide range of compounds and its residual proton
signal does not interfere with the analyte's signals in the aromatic region.

 Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for *H and 3C
NMR because it is chemically inert, volatile, and its protons and carbons resonate at a high
field (O ppm), away from the signals of most organic compounds.

Step-by-Step Protocol:
e Sample Preparation:

o Accurately weigh approximately 5-10 mg of 2-methoxybiphenyl.
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o Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCIs) containing
0.03% v/v tetramethylsilane (TMS).

o Transfer the solution to a clean, dry 5 mm NMR tube.

e Instrument Setup:

o Insert the NMR tube into the spectrometer.

o Lock the field on the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity.

o Data Acquisition:

o H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient
number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

o 13C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be
required compared to *H NMR due to the lower natural abundance of the 13C isotope.

» Data Processing:

o

Apply Fourier transformation to the free induction decay (FID).

[¢]

Phase correct the spectrum.

Perform baseline correction.

[¢]

[e]

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

o

Integrate the signals in the *H NMR spectrum.

FT-IR Spectroscopy Protocol

Rationale for Experimental Choices:

e Technique: For a low-melting solid or liquid like 2-methoxybiphenyl, the neat liquid film
method using salt plates (e.g., NaCl or KBr) is a simple and effective technique that avoids
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the use of solvents which could interfere with the spectrum.
Step-by-Step Protocol:
e Sample Preparation:

o Ensure the 2-methoxybiphenyl sample is in a liquid state. If it is solid, gently warm it to just
above its melting point.

o Place a small drop of the liquid sample onto the center of a clean, dry NaCl or KBr salt
plate.

o Carefully place a second salt plate on top of the first, and gently rotate the top plate to
spread the sample into a thin, uniform film.

o Data Acquisition:
o Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty beam path.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Label the significant peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Rationale for Experimental Choices:

e Technique: GC-MS is well-suited for the analysis of volatile and thermally stable compounds
like 2-methoxybiphenyl. The gas chromatograph separates the compound from any
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impurities, and the mass spectrometer provides structural information.

Step-by-Step Protocol:

e Sample Preparation:

o Prepare a dilute solution of 2-methoxybiphenyl (e.g., 1 mg/mL) in a volatile organic solvent
such as dichloromethane or ethyl acetate.

¢ Instrument Setup:

o GC:

Injector Temperature: 250 °C

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).

Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for
1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o MS:

lonization Mode: Electron lonization (El) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

lon Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

» Data Acquisition:

o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o Start the data acquisition.

» Data Processing:
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o ldentify the chromatographic peak corresponding to 2-methoxybiphenyl.
o Extract the mass spectrum for that peak.
o Analyze the molecular ion and the fragmentation pattern.

Applications in Research and Development

The spectroscopic data of 2-methoxybiphenyl is crucial for several applications:

Reaction Monitoring: In organic synthesis, spectroscopic techniques can be used to monitor
the progress of reactions involving 2-methoxybiphenyl, such as Suzuki or Ullmann couplings.

¢ Quality Control: For commercially available 2-methoxybiphenyl, this data serves as a
benchmark for quality control, ensuring the identity and purity of the material.

o Starting Material for Drug Discovery: 2-Methoxybiphenyl is a precursor for the synthesis of
more complex molecules with potential biological activity. Its unambiguous characterization is
the first step in any synthetic route.

» Metabolite Identification: In drug metabolism studies, this data can be used to identify
potential metabolites of drugs containing the 2-methoxybiphenyl moiety.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data for 2-
methoxybiphenyl, covering *H NMR, 13C NMR, IR, and Mass Spectrometry. By understanding
the principles behind the data acquisition and interpretation, researchers and drug
development professionals can confidently identify and characterize this important chemical
entity. The detailed experimental protocols provided herein serve as a valuable resource for
obtaining high-quality spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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